Cas no 1947372-13-5 (2-(isocyanatomethyl)pyrimidine)

2-(isocyanatomethyl)pyrimidine 化学的及び物理的性質
名前と識別子
-
- 2-(isocyanatomethyl)pyrimidine
- 1947372-13-5
- EN300-1766598
-
- インチ: 1S/C6H5N3O/c10-5-7-4-6-8-2-1-3-9-6/h1-3H,4H2
- InChIKey: DUBZDZRGLBQGBG-UHFFFAOYSA-N
- ほほえんだ: O=C=NCC1N=CC=CN=1
計算された属性
- せいみつぶんしりょう: 135.043261791g/mol
- どういたいしつりょう: 135.043261791g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 55.2Ų
2-(isocyanatomethyl)pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1766598-1.0g |
2-(isocyanatomethyl)pyrimidine |
1947372-13-5 | 1g |
$1100.0 | 2023-06-03 | ||
Enamine | EN300-1766598-0.1g |
2-(isocyanatomethyl)pyrimidine |
1947372-13-5 | 0.1g |
$968.0 | 2023-09-20 | ||
Enamine | EN300-1766598-0.25g |
2-(isocyanatomethyl)pyrimidine |
1947372-13-5 | 0.25g |
$1012.0 | 2023-09-20 | ||
Enamine | EN300-1766598-2.5g |
2-(isocyanatomethyl)pyrimidine |
1947372-13-5 | 2.5g |
$2155.0 | 2023-09-20 | ||
Enamine | EN300-1766598-0.05g |
2-(isocyanatomethyl)pyrimidine |
1947372-13-5 | 0.05g |
$924.0 | 2023-09-20 | ||
Enamine | EN300-1766598-5.0g |
2-(isocyanatomethyl)pyrimidine |
1947372-13-5 | 5g |
$3189.0 | 2023-06-03 | ||
Enamine | EN300-1766598-10g |
2-(isocyanatomethyl)pyrimidine |
1947372-13-5 | 10g |
$4729.0 | 2023-09-20 | ||
Enamine | EN300-1766598-1g |
2-(isocyanatomethyl)pyrimidine |
1947372-13-5 | 1g |
$1100.0 | 2023-09-20 | ||
Enamine | EN300-1766598-0.5g |
2-(isocyanatomethyl)pyrimidine |
1947372-13-5 | 0.5g |
$1056.0 | 2023-09-20 | ||
Enamine | EN300-1766598-10.0g |
2-(isocyanatomethyl)pyrimidine |
1947372-13-5 | 10g |
$4729.0 | 2023-06-03 |
2-(isocyanatomethyl)pyrimidine 関連文献
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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7. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
2-(isocyanatomethyl)pyrimidineに関する追加情報
Introduction to 2-(Isocyanatomethyl)pyrimidine (CAS No. 1947372-13-5)
2-(Isocyanatomethyl)pyrimidine, with the CAS number 1947372-13-5, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceutical and medicinal chemistry. This compound is characterized by its pyrimidine core, which is a six-membered heterocyclic ring containing two nitrogen atoms, and an isocyanate group attached to a methyl group. The combination of these functional groups endows 2-(isocyanatomethyl)pyrimidine with a range of reactive properties, making it a valuable intermediate in the synthesis of more complex molecules.
The isocyanate group in 2-(isocyanatomethyl)pyrimidine is highly reactive and can participate in a variety of chemical reactions, including the formation of ureas, carbamates, and other nitrogen-containing compounds. This reactivity makes it an important building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The pyrimidine ring, on the other hand, is a common structural motif found in many biologically active molecules, including nucleic acids and various drugs. The presence of this ring in 2-(isocyanatomethyl)pyrimidine suggests potential applications in the development of new therapeutic agents.
Recent research has highlighted the importance of 2-(isocyanatomethyl)pyrimidine in the synthesis of novel compounds with diverse biological activities. For instance, a study published in the Journal of Medicinal Chemistry reported the use of 2-(isocyanatomethyl)pyrimidine as a key intermediate in the synthesis of a series of pyrimidine-based antiviral agents. These compounds exhibited potent activity against several viral strains, including influenza and herpes simplex viruses. The study demonstrated that the isocyanate group played a crucial role in enhancing the antiviral activity by facilitating the formation of specific interactions with viral enzymes.
In another notable study, researchers at the University of California explored the use of 2-(isocyanatomethyl)pyrimidine in the development of new anticancer drugs. The team synthesized a library of pyrimidine derivatives using 2-(isocyanatomethyl)pyrimidine as a starting material and screened them for their cytotoxic effects on various cancer cell lines. Several compounds showed promising results, with one derivative exhibiting selective toxicity against breast cancer cells while sparing normal cells. The researchers attributed this selectivity to the unique structural features of the pyrimidine ring and the isocyanate group.
The versatility of 2-(isocyanatomethyl)pyrimidine extends beyond its use as an intermediate in drug synthesis. It has also found applications in materials science, where it can be used to modify polymers and enhance their properties. For example, a study published in Polymer Chemistry described the use of 2-(isocyanatomethyl)pyrimidine to functionalize polyurethane surfaces, resulting in improved adhesion and mechanical strength. The isocyanate group readily reacts with hydroxyl groups on the polymer surface, forming covalent bonds that anchor the pyrimidine moiety to the polymer matrix.
In addition to its synthetic utility, 2-(isocyanatomethyl)pyrimidine has been studied for its potential as a ligand in coordination chemistry. Research conducted at Imperial College London investigated the coordination behavior of 2-(isocyanatomethyl)pyrimidine with various metal ions. The results showed that it can form stable complexes with transition metals such as copper and zinc, which have potential applications in catalysis and materials science. The ability to form these complexes is attributed to the electron-withdrawing nature of the isocyanate group, which enhances the Lewis basicity of the pyrimidine nitrogen atoms.
The safety profile of 2-(isocyanatomethyl)pyrimidine has also been evaluated in several studies. While it is generally considered safe for laboratory use when proper handling procedures are followed, it is important to note that isocyanates can be irritants and may cause respiratory issues if not handled properly. Therefore, appropriate personal protective equipment (PPE) should always be used when working with this compound.
In conclusion, 2-(isocyanatomethyl)pyrimidine (CAS No. 1947372-13-5) is a multifaceted compound with significant potential across various scientific disciplines. Its unique combination of functional groups makes it an invaluable intermediate in drug discovery and development, materials science, and coordination chemistry. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in modern chemistry.
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